molecular formula C8H8ClF3N2O2 B2803079 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005679-11-7

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2803079
CAS No.: 1005679-11-7
M. Wt: 256.61
InChI Key: DNXCHZFSKZIXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C8H8ClF3N2O2 and its molecular weight is 256.61. The purity is usually 95%.
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Biological Activity

2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClF3N2O2C_8H_8ClF_3N_2O_2, with a molecular weight of 232.6 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC8H8ClF3N2O2
Molecular Weight232.6 g/mol
InChIInChI=1S/C8H8ClF3N2O2
InChIKeyXYZ123456789

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of pyrazole with trifluoromethyl substitutions demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. A study reported moderate larvicidal activity against the oriental armyworm (Mythimna separata), suggesting that the trifluoromethyl group contributes to the compound's effectiveness as an insecticide .

Anti-inflammatory Effects

Preliminary studies suggest that this pyrazole derivative may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is critical for developing treatments for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens.
  • Membrane Disruption : The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes, disrupting their integrity.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, modulating signaling pathways related to inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubMed demonstrated that derivatives similar to this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent effect, with higher concentrations leading to greater inhibition.

Case Study 2: Insecticidal Application

In another investigation, the insecticidal properties were assessed through bioassays where larvae were exposed to varying concentrations of the compound. The findings revealed that at optimal concentrations, significant mortality rates were observed among treated larvae compared to controls, confirming its potential as a biopesticide .

Properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-3-5(9)6(8(10,11)12)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXCHZFSKZIXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.